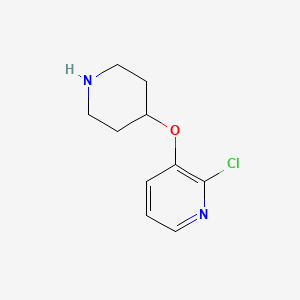

2-Chloro-3-pyridinyl 4-piperidinyl ether

Description

Chemical Significance of Pyridine (B92270) Heterocycles in Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic synthesis. evitachem.comwikipedia.org Its aromaticity, conferred by a delocalized π-electron system, provides it with significant stability. organic-chemistry.org The presence of the electronegative nitrogen atom, however, distinguishes its reactivity from that of benzene. The nitrogen atom's lone pair of electrons imparts basicity to the molecule and makes it susceptible to reactions with electrophiles at the nitrogen center. wikipedia.org

Furthermore, the pyridine ring is generally electron-deficient, which facilitates nucleophilic aromatic substitution reactions, particularly at the 2- and 4-positions. wikipedia.org This reactivity is a powerful tool for the introduction of a wide array of functional groups onto the pyridine scaffold. The pyridine nucleus is a common feature in a vast number of pharmaceuticals, agrochemicals, and functional materials, underscoring its immense importance in synthetic chemistry. evitachem.comaksci.com

Structural Importance of Piperidine (B6355638) Scaffolds in Molecular Design

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. fluorochem.co.uk Its prevalence is due to a combination of factors, including its ability to exist in a stable chair conformation, which provides a three-dimensional scaffold for the precise orientation of substituents. nih.gov The nitrogen atom in the piperidine ring can act as a basic center and a hydrogen bond acceptor, properties that are crucial for molecular recognition and interaction with biological targets. howeipharm.com

The introduction of piperidine scaffolds into molecular design can significantly influence a compound's physicochemical properties, such as its solubility and lipophilicity. sigmaaldrich.com Moreover, the conformational flexibility and the potential for introducing chirality make the piperidine ring a versatile building block for creating structurally complex and biologically active molecules. nih.govnih.gov

Contextualization of Aryl Piperidinyl Ethers within Advanced Organic Chemistry

The synthesis of aryl ethers, including those involving heterocyclic aromatic rings like pyridine, is a well-established area of organic synthesis. Classical methods such as the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be applied. organic-chemistry.org More advanced methods, including transition metal-catalyzed cross-coupling reactions like the Ullmann condensation and the Buchwald-Hartwig ether synthesis, offer milder reaction conditions and broader substrate scope for the formation of the aryl ether linkage. evitachem.com

The combination of the electron-deficient chloropyridine moiety with the piperidine ring through an ether linkage in "2-Chloro-3-pyridinyl 4-piperidinyl ether" suggests a molecule with a unique blend of properties. The chloro-substituted pyridine ring provides a site for further functionalization via nucleophilic substitution, while the piperidine moiety can influence solubility and conformational behavior.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-piperidin-4-yloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-10-9(2-1-5-13-10)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQIMJLHQSYHHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 Chloro 3 Pyridinyl 4 Piperidinyl Ether

Reactivity of the Pyridinyl Moiety

The pyridine (B92270) ring in this compound is influenced by three key features: the heterocyclic nitrogen atom, the chlorine atom at the C-2 position, and the 4-piperidinyl ether group at the C-3 position. The interplay of these features governs its susceptibility to various transformations.

Nucleophilic Substitution at the C-2 Chloro Position

The C-2 position of the pyridine ring is inherently electron-deficient due to the electron-withdrawing effect of the ring nitrogen. This makes the attached chlorine atom a viable leaving group in nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is a common and effective method for functionalizing 2-halopyridines.

The mechanism proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electron-poor C-2 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is temporarily disrupted in this intermediate. In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the pyridine ring and resulting in the substituted product. The stability of the Meisenheimer complex is a key factor in the reaction's feasibility.

Various nucleophiles can displace the chloro group under appropriate conditions, which can range from mild to harsh depending on the nucleophile's reactivity. While electron-deficient 2-halopyridines readily undergo SNAr, even unactivated substrates like 2-chloropyridine (B119429) can react under more forcing conditions such as high temperature or pressure.

| Nucleophile | Typical Conditions | Product Type |

|---|---|---|

| Secondary Amines (e.g., Piperidine (B6355638), Morpholine) | Heat (e.g., 100-300°C), often in a sealed tube or flow reactor; may be uncatalyzed or catalyzed by a base or transition metal. | 2-Aminopyridine derivative |

| Alkoxides (e.g., Sodium Methoxide) | Heat in the corresponding alcohol solvent. | 2-Alkoxypyridine derivative |

| Thiols (e.g., Sodium Thiophenoxide) | Base (e.g., NaH) in a polar aprotic solvent (e.g., DMF). | 2-Thioetherpyridine derivative |

| Glutathione | Catalyzed by enzymes like glutathione S-transferase (GST). | 2-Glutathionylpyridine conjugate |

Electrophilic Substitution Patterns on the Pyridine Ring

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. Furthermore, under the acidic conditions often required for these reactions, the nitrogen atom becomes protonated, further increasing its deactivating effect.

However, the reactivity of the pyridine ring in 2-Chloro-3-pyridinyl 4-piperidinyl ether is modulated by its substituents.

Deactivating Groups : The ring nitrogen and the C-2 chloro atom are both electron-withdrawing and deactivate the ring towards electrophilic attack.

Activating Group : The ether linkage at the C-3 position is an electron-donating group, which activates the ring, particularly at the positions ortho and para to it (C-2, C-4, and C-6).

The directing effects of these substituents are in partial opposition. The ether group strongly directs incoming electrophiles to the C-2, C-4, and C-6 positions. The chloro group, while deactivating, also directs ortho and para (to C-3 and C-5). The powerful deactivating effect of the protonated pyridine nitrogen under acidic conditions remains a major barrier. Therefore, electrophilic substitution, if it occurs, would require forcing conditions and would likely proceed with low regioselectivity, with potential sites of attack being C-4 and C-6.

Nitrogen Atom Reactivity: N-Oxidation and Quaternization

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile, leading to two important reactions: N-oxidation and quaternization.

N-Oxidation : The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents. Common reagents for this transformation include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of an acid or a catalyst. arkat-usa.org The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. The N-O bond can act as an electron-donating group, influencing subsequent substitution reactions. For 2-chloropyridine specifically, oxidation to the N-oxide has been achieved with high conversion rates using hydrogen peroxide and specialized catalysts. google.com

Quaternization : As a tertiary amine, the pyridine nitrogen can react with alkyl halides in a classic SN2 reaction known as the Menshutkin reaction. researchgate.net This process forms a positively charged quaternary pyridinium salt. The reaction is typically carried out by heating the pyridine derivative with an excess of the alkylating agent (e.g., methyl iodide, benzyl bromide) in a suitable solvent. The quaternization introduces a permanent positive charge, which significantly alters the electronic properties and solubility of the molecule. researchgate.net

Reactivity of the Piperidinyl Moiety

The piperidine ring is a saturated heterocycle, and its reactivity is dominated by the secondary amine functional group.

Nitrogen Lone Pair Reactivity: Alkylation, Acylation, and Reductive Amination

The lone pair of electrons on the piperidine nitrogen makes it both basic and nucleophilic, allowing it to participate in a variety of bond-forming reactions.

Alkylation : The secondary amine can be readily alkylated by reaction with alkyl halides (e.g., iodomethane, benzyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net This reaction converts the secondary amine into a tertiary amine.

Acylation : Acylation of the piperidine nitrogen can be achieved using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine. This reaction forms a stable amide bond.

Reductive Amination : The piperidine nitrogen can undergo reductive amination with aldehydes or ketones. tandfonline.comtandfonline.comresearchgate.net This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a hydride reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). tandfonline.com This is a highly versatile method for forming C-N bonds and introducing a wide range of substituents onto the nitrogen atom. tandfonline.comresearchgate.net

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | N-Alkyl piperidine (tertiary amine) |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Et₃N) | N-Acyl piperidine (amide) |

| Reductive Amination | Aldehyde (R'CHO) or Ketone (R'COR''), Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl piperidine (tertiary amine) |

Ring Opening and Rearrangement Pathways

Under typical laboratory conditions, the saturated piperidine ring is highly stable. However, under specific and often forcing conditions, it can undergo ring-opening or rearrangement reactions. These are not common transformations for this scaffold.

Ring Opening : Oxidative cleavage of the piperidine ring can be induced under certain conditions. For instance, oxidative ring cleavage of C=C bonds in unsaturated precursors followed by cyclization can lead to piperidine scaffolds. nih.gov More directly, electroreductive cyclization of imines with dihaloalkanes represents a method for forming piperidine rings, implying that reverse, ring-opening processes could be envisioned under specific electrochemical conditions. beilstein-journals.org

Rearrangement : Rearrangements of the piperidine skeleton, such as ring expansion or contraction, are generally not facile. They typically require the generation of reactive intermediates like radicals or cations adjacent to the ring, or the presence of specific functional groups that can facilitate bond migration. acs.org While various rearrangement reactions are known for the synthesis of piperazines and other heterocycles, their application to a simple substituted piperidine would be highly substrate-dependent and is not a predicted pathway for this compound under normal conditions. tandfonline.com

Conformational Analysis and Ring Dynamics

The three-dimensional structure and flexibility of this compound are crucial for understanding its interactions and reactivity. The molecule possesses two main rotating components: the piperidine ring and the bond connecting the ether oxygen to the pyridine ring.

The piperidine ring typically adopts a chair conformation to minimize steric strain. scribd.com In this conformation, substituents can be in either an axial or equatorial position. For a 4-substituted piperidine, the substituent (in this case, the ether linkage to the chloropyridinyl group) will predominantly occupy the equatorial position to reduce 1,3-diaxial interactions. scribd.com The piperidine ring is not static and can undergo ring inversion, where one chair conformation flips to another. scribd.com The energy barrier for this process is influenced by the nature of the substituents. For piperidine itself, the barrier to ring inversion is relatively low. scribd.com The presence of the bulky 2-chloro-3-pyridinyloxy group at the 4-position is expected to further favor the equatorial conformation, making the alternative chair form with an axial substituent less populated.

| Parameter | Value | Reference |

|---|---|---|

| Piperidine Ring Conformation | Predominantly Chair | General knowledge on cyclic amines |

| Substituent Position | Equatorial favored | scribd.com |

| Ring Inversion Barrier | Low, but influenced by substituents | scribd.com |

The dynamics of the molecule also involve rotation around the C(pyridinyl)-O and O-C(piperidinyl) bonds. The rotation around the C(pyridinyl)-O bond can be influenced by the steric hindrance from the chlorine atom at the 2-position of the pyridine ring. Different rotational conformers (rotamers) may exist, with varying degrees of stability depending on the dihedral angle between the pyridine ring and the C-O-C plane. Computational studies on related 3-substituted pyridines can provide insights into the preferred orientations. mdpi.com

Stability and Cleavage of the Ether Linkage

The ether linkage in this compound is a key functional group that connects the two heterocyclic rings. Ethers are generally stable and unreactive functional groups, but their cleavage can be induced under specific chemical conditions. masterorganicchemistry.com

Conditions for Ether Hydrolysis or Cleavage

The cleavage of ethers typically requires strong acids and elevated temperatures. masterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, the C-O bond can be broken through either an SN1 or SN2 mechanism, depending on the structure of the groups attached to the oxygen atom. youtube.com

For this compound, the ether oxygen is bonded to an sp2-hybridized carbon of the pyridine ring and an sp3-hybridized carbon of the piperidine ring. Cleavage of the pyridinyl-O bond is generally difficult due to the high energy required to break a bond between an sp2 carbon and oxygen, and the instability of the resulting aryl cation. libretexts.org

Cleavage of the piperidinyl-O bond is more likely. This would involve protonation of the ether oxygen, followed by nucleophilic attack of a counter-ion (e.g., a halide) on the carbon atom of the piperidine ring. Given that the carbon is secondary, the reaction could proceed through a mechanism with some SN2 character. youtube.com Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are typically more effective than hydrochloric acid (HCl) for ether cleavage due to the higher nucleophilicity of bromide and iodide ions. pearson.com The use of Lewis acids in conjunction with a nucleophilic source can also facilitate ether cleavage.

General Conditions for Ether Cleavage:

| Reagent | Conditions | Mechanism | Reference |

| Strong Mineral Acids (HBr, HI) | High Temperature | SN1 or SN2 | masterorganicchemistry.compearson.com |

| Lewis Acids (e.g., BBr3) | Often milder conditions | Complex formation followed by cleavage | General Organic Chemistry |

| Pyridine HCl | Can be effective for certain ethers | Acid-catalyzed cleavage | reddit.com |

Susceptibility to Redox Reactions

The redox chemistry of this compound involves the potential for both oxidation and reduction at different sites within the molecule.

Reduction: The chloropyridine ring is susceptible to reduction. The pyridine ring itself can be reduced to a piperidine ring under catalytic hydrogenation conditions (e.g., using H2 gas with a metal catalyst like platinum or palladium) or with strong reducing agents like sodium in ethanol (B145695). uoanbar.edu.iq The presence of the chloro substituent can also provide a site for reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom. This can be achieved using various reducing agents, including catalytic hydrogenation or metal-based reducing systems. clockss.org The reduction of chloropyridines can sometimes lead to the formation of piperidine, effectively removing both the chlorine and the aromaticity. clockss.org

Oxidation: The piperidine ring is susceptible to oxidation. The nitrogen atom in the piperidine ring can be oxidized, and the adjacent methylene groups (C-H bonds alpha to the nitrogen) are also potential sites for oxidation. nih.gov Oxidation of piperidines can lead to the formation of various products, including N-oxides, imines, or lactams, depending on the oxidant and reaction conditions. youtube.com The pyridine ring, being electron-deficient, is generally resistant to oxidation. However, under strong oxidizing conditions, degradation of the ring can occur. The chloro substituent on the pyridine ring is generally stable to oxidation.

| Moiety | Redox Reaction | Potential Products | Reagents/Conditions | Reference |

|---|---|---|---|---|

| Chloropyridine Ring | Reduction | Dechlorinated pyridine, Piperidine | Catalytic hydrogenation, Strong reducing agents | uoanbar.edu.iqclockss.org |

| Piperidine Ring | Oxidation | N-oxide, Imine, Lactam | Peroxides, Other oxidizing agents | nih.govyoutube.com |

Application As a Synthetic Intermediate in Complex Molecular Architectures

Building Block for Fused Heterocyclic Systems

The structure of 2-Chloro-3-pyridinyl 4-piperidinyl ether is well-suited for the construction of fused heterocyclic systems, which are prevalent motifs in many biologically active compounds. The reactive 2-chloro substituent is a key handle for annulation reactions, allowing for the formation of new rings fused to the pyridine (B92270) core.

While direct examples of this compound in the synthesis of pyrrolo- and thieno-pyridine derivatives are not extensively documented, the reactivity of the 2-chloropyridine (B119429) moiety is well-established in the construction of these fused systems. For instance, 2-chloropyridines can undergo palladium-catalyzed cross-coupling reactions with alkynes, followed by cyclization to form furo[2,3-b]pyridines, which are structurally related to the target pyrrolopyridines. ias.ac.in Similarly, the reaction of 2-chloropyridines bearing a vicinal cyano group with sulfur reagents is a known route to thieno[2,3-b]pyridines.

Hypothetically, this compound could be functionalized at the 4-position of the pyridine ring with a group amenable to cyclization. For example, introduction of an amino or iodo group at this position could set the stage for subsequent reactions to form the pyrrole or thiophene ring, respectively. The synthesis of new pyrrolo[3,2-c]pyridine derivatives has been demonstrated starting from 2-Chloro-3-Iodine-4-Pyridinamine, highlighting the utility of functionalized chloropyridines in building such fused systems. chemicalbook.com

Table 1: Potential Strategies for Pyrrolo- and Thieno-pyridine Synthesis

| Fused System | Potential Synthetic Strategy | Key Reaction Type |

|---|---|---|

| Pyrrolopyridine | Functionalization at C4 followed by intramolecular cyclization | Palladium-catalyzed cross-coupling, Buchwald-Hartwig amination |

The inherent reactivity of the 2-chloropyridine scaffold allows for a variety of cyclization reactions to generate diverse molecular architectures. mdpi.com Formal (3+3) cycloaddition reactions of enamines with unsaturated aldehydes and ketones represent a practical approach to substituted pyridines. acs.org Furthermore, the pyridine ring itself can be constructed through various methods, such as the Hantzsch synthesis, which involves the condensation of a β-ketoester with an aldehyde and ammonia. pharmaguideline.com

In the context of this compound, the chloro group can be displaced by a wide range of nucleophiles, introducing functionalities that can then participate in intramolecular cyclization reactions. For example, reaction with a binucleophile could lead to the formation of a new heterocyclic ring fused to the pyridine core. The piperidine (B6355638) nitrogen also offers a point for modification, further expanding the accessible scaffold diversity.

Precursor for Advanced Molecular Scaffolds

The pyridine ring is a privileged substructure in medicinal chemistry, and derivatives of this compound can serve as precursors to more complex and advanced molecular scaffolds. researchgate.net The functionalization of 2-chloropyridines has been identified as a suitable strategy in the total synthesis of natural products, such as (+)-floyocidin B. mdpi.com This underscores the potential of this class of compounds in the construction of intricate molecular targets.

The piperidine moiety itself is a common feature in many pharmaceuticals. mdpi.com The 4-hydroxypiperidine (B117109) substructure, closely related to the piperidinyl ether in the title compound, is an important intermediate for the synthesis of pharmacologically active substances, including analgesics. google.comnih.govresearchgate.net Thus, derivatives of this compound could be envisioned as key intermediates in the synthesis of novel therapeutic agents.

Strategies for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large libraries of related compounds for high-throughput screening. bohrium.com The structure of this compound is amenable to combinatorial synthesis strategies. The "split-and-pool" synthesis method, for example, could be employed where the core scaffold is systematically modified. nih.govnih.gov

The 2-chloro position of the pyridine ring and the secondary amine of the piperidine ring (if unprotected) represent two orthogonal points of diversification. A library could be generated by reacting a set of nucleophiles at the 2-position of the pyridine, followed by reaction of a set of electrophiles or other reagents with the piperidine nitrogen. This approach would allow for the creation of a large and diverse library of compounds based on the this compound scaffold. The use of solid-phase synthesis, where the scaffold is attached to a resin bead, would facilitate the purification of intermediates and the final products. youtube.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (+)-floyocidin B |

| 2-Chloro-3-Iodine-4-Pyridinamine |

| furo[2,3-b]pyridines |

| thieno[2,3-b]pyridines |

Computational and Theoretical Investigations of 2 Chloro 3 Pyridinyl 4 Piperidinyl Ether

Quantum Chemical Studies

Quantum chemical studies, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic and structural properties of 2-Chloro-3-pyridinyl 4-piperidinyl ether. These calculations can predict a range of molecular attributes with a high degree of accuracy, offering a deeper understanding of its chemical behavior.

The electronic structure of a molecule is paramount to its reactivity and physical properties. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine (B6355638) and ether oxygen atoms, suggesting these are the primary sites for electrophilic attack. The LUMO, in contrast, is anticipated to be distributed across the electron-deficient 2-chloro-3-pyridinyl ring, particularly around the carbon atom bonded to the chlorine, which is a common site for nucleophilic substitution. researchgate.net A smaller HOMO-LUMO gap would imply higher reactivity. researchgate.net Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the energies of these orbitals and visualizing their spatial distribution. researchgate.netnih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative values to illustrate typical outputs of quantum chemical calculations.

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. researchgate.net For this compound, the protons on the piperidine ring are expected to appear in the aliphatic region of the ¹H NMR spectrum, while the protons on the pyridine (B92270) ring would be found in the aromatic region at higher chemical shifts. chemicalbook.comchemicalbook.com Similarly, the ¹³C NMR spectrum would show distinct signals for the aliphatic carbons of the piperidine ring and the aromatic carbons of the pyridine ring.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational frequency analysis can predict the wavenumbers and intensities of these vibrations. researchgate.net Key predicted vibrations for this compound would include C-H stretching frequencies for the aromatic and aliphatic components, C-O-C stretching of the ether linkage, and C-N stretching within the pyridine and piperidine rings.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (Pyridine-H) | 7.0-8.5 ppm |

| ¹H NMR | Chemical Shift (Piperidine-H) | 1.5-3.5 ppm |

| ¹³C NMR | Chemical Shift (Pyridine-C) | 120-150 ppm |

| ¹³C NMR | Chemical Shift (Piperidine-C) | 20-60 ppm |

| IR | C-O-C Stretch | 1100-1250 cm⁻¹ |

| IR | Aromatic C-H Stretch | 3000-3100 cm⁻¹ |

Note: These values are estimations based on typical ranges for similar functional groups.

Quantum chemical calculations can map out the energy profile of a chemical reaction, identifying the structures of transition states and intermediates. This allows for a mechanistic understanding of how this compound might be synthesized or how it might react. For instance, in its synthesis via a nucleophilic aromatic substitution reaction, calculations could model the approach of the 4-hydroxypiperidine (B117109) nucleophile to the 2,3-dichloropyridine (B146566), elucidating the energy barrier for the displacement of the chlorine atom. researchgate.net

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule, or its conformation, is crucial to its biological activity and physical properties. This compound has considerable conformational flexibility due to the rotatable bonds connecting the piperidine and pyridine rings through the ether linkage.

Computational methods can systematically explore the potential energy surface of the molecule to identify its stable conformations, which correspond to energy minima. For this compound, the piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. researchgate.net The orientation of the 2-chloro-3-pyridinyl group relative to the piperidine ring can be either axial or equatorial. Computational studies on similar piperidine-containing compounds have shown a preference for the bulkier substituent to be in the equatorial position to minimize steric hindrance. nih.gov

The relative stability of different conformations is governed by a delicate balance of intramolecular interactions and strain. In this compound, steric strain can arise from the close proximity of atoms, particularly between the two ring systems. Conversely, stabilizing intramolecular interactions, such as weak hydrogen bonds or van der Waals forces, can also play a role. nih.govnih.gov For example, an interaction between the nitrogen of the pyridine ring and a hydrogen on the piperidine ring could influence the preferred conformation. nih.gov Strain analysis helps to quantify the energetic cost of deviations from ideal bond angles and lengths in different conformations.

Table 3: Relative Energies of Key Conformations of this compound

| Conformation | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~180° (anti-periplanar) | 0.0 |

| Local Minimum | ~60° (gauche) | 1.5 |

| Transition State | ~0° (syn-periplanar) | 4.0 |

Note: This table presents hypothetical data to illustrate the typical energy differences between stable and transition state conformations.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of molecules. This technique simulates the atomic-level motion of a system over time by integrating Newton's laws of motion. For a flexible molecule like this compound, MD simulations can provide detailed insights into its dynamic behavior and the accessible conformational states, which are crucial for understanding its interactions with biological targets.

The process begins with the generation of an initial three-dimensional structure of the molecule. A force field, which is a collection of equations and associated parameters, is then chosen to describe the potential energy of the system as a function of its atomic coordinates. The force field accounts for various bonded (bond stretching, angle bending, and dihedral torsion) and non-bonded (van der Waals and electrostatic) interactions.

Once the system is set up, an initial minimization step is typically performed to relieve any steric clashes or unfavorable geometries in the starting structure. The system is then gradually heated to a desired temperature and equilibrated under specific conditions (e.g., constant temperature and pressure) to mimic a realistic environment. Following equilibration, a production simulation is run for an extended period, during which the trajectory of each atom is saved at regular intervals.

Analysis of the resulting trajectory allows for the characterization of the molecule's conformational preferences. Key dihedral angles are often monitored to identify the most populated conformational states. The free energy landscape can be mapped as a function of these torsions to determine the relative energies of different conformers and the energy barriers separating them.

For this compound, critical torsions for conformational analysis would include the rotation around the ether linkage and the puckering of the piperidine ring. The piperidine ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. MD simulations can quantify the relative stability of these forms and the frequency of transitions between them.

The following interactive table represents hypothetical data that could be obtained from a molecular dynamics simulation of this compound, illustrating the relative populations of the major conformers of the piperidine ring.

| Piperidine Ring Conformer | Population (%) | Average Potential Energy (kcal/mol) |

| Chair | 95.2 | -15.8 |

| Twist-Boat | 4.1 | -12.3 |

| Boat | 0.7 | -11.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Furthermore, the orientation of the 2-chloro-3-pyridinyl group relative to the piperidine ring is another crucial aspect of the molecule's conformation. The dihedral angle defined by the atoms connecting the two ring systems would be a key reaction coordinate to explore. By projecting the free energy onto this dihedral angle, one can identify the most favorable orientations and the rotational energy barriers.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While specific experimental NMR data for 2-Chloro-3-pyridinyl 4-piperidinyl ether is not widely available in published literature, the expected chemical shifts and coupling patterns can be predicted based on the well-established principles of NMR and the known spectral data of its constituent moieties: the 2-chloropyridine (B119429) ring and the 4-substituted piperidine (B6355638) ring.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons on the pyridine (B92270) and piperidine rings.

Pyridinyl Protons: The three protons on the 2-chloropyridine ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing effects of the chlorine atom and the nitrogen atom in the ring would influence their chemical shifts. The proton at position 6, adjacent to the nitrogen, would likely be the most deshielded. The protons at positions 4 and 5 would exhibit characteristic coupling patterns (doublets or doublets of doublets) based on their relationship to each other and the other ring protons.

Piperidinyl Protons: The protons on the piperidine ring would appear in the aliphatic region of the spectrum. The proton attached to the oxygen-bearing carbon (C4) would be the most deshielded of the piperidine protons, likely appearing in the δ 4.0-5.0 ppm range. The protons on the carbons adjacent to the nitrogen (C2 and C6) would be expected around δ 2.5-3.5 ppm, while the protons at C3 and C5 would be further upfield. The NH proton of the piperidine ring would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data:

The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule.

Pyridinyl Carbons: The five carbons of the 2-chloropyridine ring would have distinct chemical shifts. The carbon bearing the chlorine atom (C2) would be significantly influenced by the halogen's electronegativity. The carbon attached to the ether oxygen (C3) would also show a characteristic downfield shift.

Piperidinyl Carbons: The five carbons of the piperidine ring would also be distinguishable. The carbon atom bonded to the ether oxygen (C4) would be the most downfield among the piperidine carbons. The carbons adjacent to the nitrogen (C2 and C6) would also have characteristic chemical shifts.

A summary of the anticipated NMR data is presented in the interactive table below.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Pyridinyl-H (H6) | ~8.0-8.5 |

| ¹H | Pyridinyl-H (H4, H5) | ~7.0-7.8 |

| ¹H | Piperidinyl-H (H4) | ~4.0-5.0 |

| ¹H | Piperidinyl-H (H2, H6) | ~2.5-3.5 |

| ¹H | Piperidinyl-H (H3, H5) | ~1.5-2.5 |

| ¹H | Piperidinyl-NH | Variable (broad) |

| ¹³C | Pyridinyl-C (C2-Cl) | Downfield |

| ¹³C | Pyridinyl-C (C3-O) | Downfield |

| ¹³C | Piperidinyl-C (C4-O) | ~70-80 |

| ¹³C | Piperidinyl-C (C2, C6) | ~40-50 |

| ¹³C | Piperidinyl-C (C3, C5) | ~20-30 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₃ClN₂O), the expected exact mass would be approximately 212.0716 g/mol .

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak [M]⁺ would be expected. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion and its fragments, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Key fragmentation pathways would likely involve:

Cleavage of the ether bond: This could lead to the formation of fragments corresponding to the 2-chloropyridinyl cation and the 4-hydroxypiperidine (B117109) radical, or vice versa.

Fragmentation of the piperidine ring: The piperidine ring could undergo characteristic cleavages, such as alpha-cleavage adjacent to the nitrogen atom, leading to the loss of alkyl fragments.

Loss of HCl: Elimination of a molecule of hydrogen chloride is a common fragmentation pathway for chlorinated compounds.

An interactive data table summarizing the expected key fragments is provided below.

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

| 212/214 | [C₁₀H₁₃ClN₂O]⁺ (Molecular Ion) |

| 128/130 | [C₅H₃ClN]⁺ (2-chloropyridine fragment) |

| 101 | [C₅H₁₀NO]⁺ (4-hydroxypiperidine fragment) |

| Varies | Fragments from piperidine ring cleavage |

Single Crystal X-ray Diffraction for Precise Three-Dimensional Structure Elucidation

Although a specific crystal structure for this compound has not been reported in the public domain, a hypothetical analysis can be made based on related structures. If suitable crystals could be grown, X-ray diffraction analysis would reveal:

Conformation of the Piperidine Ring: The piperidine ring would likely adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings.

Orientation of the Pyridinyl Group: The analysis would determine the rotational orientation of the 2-chloropyridinyl group relative to the piperidine ring.

Intermolecular Interactions: The crystal packing would be stabilized by various intermolecular forces, such as hydrogen bonding (involving the piperidine NH group) and dipole-dipole interactions.

The expected crystallographic parameters would be determined from the diffraction data, including the crystal system, space group, and unit cell dimensions.

Chromatographic and Separation Methodologies for Purity and Isomer Analysis

Chromatographic techniques are vital for assessing the purity of this compound and for separating it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for purity determination. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid or buffer additive) would likely provide good separation. Detection could be achieved using a UV detector, monitoring at a wavelength where the pyridine ring absorbs, typically around 260-270 nm.

Gas Chromatography (GC): GC could also be employed for purity analysis, particularly if the compound is sufficiently volatile and thermally stable. A capillary column with a polar stationary phase would be appropriate. Mass spectrometry can be coupled with GC (GC-MS) to identify any separated impurities.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity checks. A silica gel plate with a mobile phase of ethyl acetate and hexane, or dichloromethane and methanol, would likely be effective for this compound.

Future Research Directions for Pyridinyl Piperidinyl Ether Compounds

Development of Sustainable and Economical Synthetic Routes

The advancement of synthetic methodologies that are both environmentally friendly and cost-effective is a cornerstone of modern chemistry. For pyridinyl piperidinyl ether compounds, future research will likely focus on moving beyond traditional synthetic methods towards greener alternatives. nih.govresearchgate.netresearcher.life

Key areas of focus will include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods. beilstein-journals.orgnih.govresearchgate.net Future studies could explore the optimization of microwave parameters for the synthesis of "2-Chloro-3-pyridinyl 4-piperidinyl ether" and its analogs, aiming for higher yields and purity with minimal solvent usage. beilstein-journals.orgnih.govresearchgate.net

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. beilstein-journals.orgnih.gov Research into the development of flow chemistry protocols for the synthesis of pyridinyl piperidinyl ethers could lead to more efficient and automated production processes, minimizing waste and improving product consistency. beilstein-journals.orgnih.gov

Catalyst-Free and Solvent-Free Conditions: The development of synthetic routes that eliminate the need for catalysts and hazardous organic solvents is a major goal of green chemistry. rsc.org Future investigations could focus on solid-state reactions or reactions in aqueous media to synthesize these compounds, thereby reducing the environmental impact of their production. rsc.org

| Synthetic Method | Potential Advantages | Potential Challenges | Key Research Objectives |

|---|---|---|---|

| Conventional Synthesis | Established procedures | Long reaction times, high energy consumption, use of hazardous solvents | Baseline for comparison |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption | Scale-up limitations, potential for localized overheating | Optimization of reaction conditions, development of scalable protocols |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scalability | Initial setup costs, potential for clogging | Development of robust and efficient flow-through systems |

| Catalyst-Free/Solvent-Free Synthesis | Minimal environmental impact, reduced cost, simplified purification | Lower reaction rates, limited substrate scope | Discovery of new reaction pathways, expansion of substrate compatibility |

Exploration of Novel Chemical Transformations and Derivatization Strategies

The functionalization and derivatization of the pyridinyl piperidinyl ether scaffold are crucial for fine-tuning its properties and exploring new applications. Future research will likely focus on developing novel and efficient methods for modifying this core structure.

Photocatalysis: The use of light to drive chemical reactions offers a mild and selective alternative to traditional thermal methods. researchgate.netnih.govnih.govacs.orgunibo.itacs.org Research into the photochemical functionalization of the pyridine (B92270) ring or the piperidine (B6355638) moiety could open up new avenues for creating diverse analogs with unique properties. researchgate.netnih.govnih.govacs.orgunibo.itacs.org This could involve C-H activation or the introduction of new functional groups under mild conditions. researchgate.netnih.govnih.govacs.orgunibo.itacs.org

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly desirable. Future work could focus on developing methods for the late-stage functionalization of "this compound," allowing for the rapid generation of a library of derivatives for screening in various applications.

Novel Derivatization of the Piperidine Ring: The piperidine moiety offers numerous sites for modification. Research could explore novel strategies for N-alkylation, N-arylation, and functionalization of the piperidine ring carbons to introduce a wide range of substituents and explore their impact on the compound's properties. nih.gov

| Derivatization Strategy | Target Moiety | Potential Reagents/Conditions | Potential Applications of Derivatives |

|---|---|---|---|

| Photochemical C-H Arylation | Pyridine Ring | Aryl halides, photocatalyst, light | Development of novel materials with altered electronic properties |

| N-Alkylation of Piperidine | Piperidine Nitrogen | Alkyl halides, base | Modification of solubility and pharmacokinetic properties |

| Palladium-Catalyzed Cross-Coupling | Pyridine Ring (at Chlorine) | Boronic acids, palladium catalyst | Synthesis of complex molecules with extended conjugation |

| Ring-Opening of Piperidine | Piperidine Ring | Specialized reagents and catalysts | Generation of novel scaffolds for drug discovery |

Advanced Computational Modeling for De Novo Design of Analogs

Computational chemistry is an increasingly powerful tool in the design and development of new molecules. For pyridinyl piperidinyl ether compounds, computational modeling can guide the synthesis of new analogs with desired properties. nih.govopenmedicinalchemistryjournal.comemanresearch.orgresearchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): By establishing a mathematical relationship between the chemical structure and the biological or chemical activity of a series of compounds, QSAR models can be used to predict the activity of new, unsynthesized analogs. nih.govresearchgate.net Future research could focus on developing robust QSAR models for pyridinyl piperidinyl ethers to guide the design of more potent and selective compounds for specific applications. nih.govresearchgate.net

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can be used to predict how a molecule will bind to a biological target or how it will behave in a particular environment. nih.govnih.govresearchgate.netresearchgate.net For pyridinyl piperidinyl ethers, molecular docking and MD simulations could be used to design analogs with improved binding affinity to a target protein or to understand their behavior at interfaces in materials science applications. nih.govnih.govresearchgate.netresearchgate.net

De Novo Design: This computational approach involves the generation of novel molecular structures from scratch, based on a set of desired properties. openmedicinalchemistryjournal.comemanresearch.org Future research could utilize de novo design algorithms to create entirely new pyridinyl piperidinyl ether analogs with optimized properties for specific applications, such as catalysis or materials science. openmedicinalchemistryjournal.comemanresearch.org

| Computational Method | Objective | Input Data | Potential Output |

|---|---|---|---|

| QSAR | Predict the activity of new analogs | A dataset of compounds with known structures and activities | A mathematical model that correlates structure with activity |

| Molecular Docking | Predict the binding mode and affinity of a ligand to a receptor | 3D structures of the ligand and receptor | A ranked list of binding poses and predicted binding energies |

| Molecular Dynamics | Simulate the dynamic behavior of a molecule over time | A starting structure and a force field | A trajectory of the molecule's motion, providing insights into its conformational flexibility and interactions |

| De Novo Design | Generate novel molecular structures with desired properties | A set of design criteria (e.g., target binding site, desired physicochemical properties) | A list of novel chemical structures that meet the design criteria |

Applications in Chemo-selective Catalysis and Materials Science

The unique structural features of pyridinyl piperidinyl ethers, combining a Lewis basic pyridine ring and a flexible piperidine moiety, make them promising candidates for applications in catalysis and materials science.

Asymmetric Catalysis: The chiral derivatization of the piperidine ring could lead to the development of novel ligands for asymmetric catalysis. chemrxiv.org Future research could explore the use of chiral pyridinyl piperidinyl ethers as ligands in a variety of metal-catalyzed reactions, aiming to achieve high enantioselectivity in the synthesis of valuable chiral molecules. chemrxiv.org

Organocatalysis: The basic nitrogen atoms in the pyridine and piperidine rings can act as catalytic sites. researchgate.netnih.govnih.govacs.orgunibo.itacs.orgchemrxiv.orgresearchgate.net Investigations into the use of these compounds as organocatalysts in various organic transformations could lead to the discovery of new and efficient catalytic systems. researchgate.netnih.govnih.govacs.orgunibo.itacs.orgchemrxiv.orgresearchgate.net

Functional Polymers and Materials: The incorporation of the pyridinyl piperidinyl ether moiety into polymer backbones could lead to the development of new materials with interesting properties. nih.govacs.orgresearchgate.net For example, these polymers could find applications as proton exchange membranes in fuel cells or as functional materials with specific binding or catalytic properties. nih.govacs.orgresearchgate.net Research in this area could focus on the synthesis and characterization of these novel polymers and the evaluation of their performance in various applications. nih.govacs.orgresearchgate.net

| Application Area | Role of Pyridinyl Piperidinyl Ether | Potential Advantages | Key Research Objectives |

|---|---|---|---|

| Asymmetric Catalysis | Chiral Ligand | Tunable steric and electronic properties | Synthesis of enantiopure ligands and their application in stereoselective reactions |

| Organocatalysis | Lewis Base Catalyst | Metal-free catalysis, mild reaction conditions | Exploration of catalytic activity in a range of organic reactions |

| Functional Polymers | Monomer or Functional Moiety | Introduction of basic sites, potential for ion conduction | Synthesis and characterization of novel polymers, evaluation of their material properties |

| Materials for Electronics | Component of Organic Semiconductors or Dielectrics | Tunable electronic properties through derivatization | Investigation of the electronic and photophysical properties of new materials |

Q & A

Q. What are the typical synthetic routes for 2-chloro-3-pyridinyl 4-piperidinyl ether, and how can reaction yields be optimized?

Methodological Answer: The synthesis of structurally related ethers often involves nucleophilic substitution or coupling reactions. For example, in analogous compounds like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a stepwise protocol includes:

- Step 1 : Reacting piperidin-4-ol with a halogenated pyridine derivative in dichloromethane (DCM) using NaOH as a base .

- Step 2 : Purification via sequential washes (e.g., water, brine) and column chromatography to achieve >99% purity . Yield optimization strategies include:

- Catalyst screening : Testing bases (e.g., K₂CO₃ vs. NaOH) to enhance nucleophilicity.

- Temperature control : Maintaining 0–5°C to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates .

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–25°C | Higher temps risk decomposition |

| Base Concentration | 1–2 eq. | Excess base improves substitution |

| Reaction Time | 12–24 hours | Longer durations increase conversion |

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., δ ~7.5–8.5 ppm for pyridinyl protons) .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., C₁₀H₁₂ClN₂O requires m/z 227.0584) .

- HPLC-PDA : Assess purity (>99%) and detect impurities via retention time matching .

Common Pitfalls :

- Overlapping NMR signals from piperidinyl and pyridinyl groups may require 2D NMR (e.g., COSY, HSQC) for resolution .

- Hygroscopic intermediates can skew mass spectrometry results; ensure thorough drying .

Advanced Research Questions

Q. How should researchers address contradictory data in biological activity assays involving this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Dose-response validation : Replicate results across multiple concentrations (e.g., 0.1–100 µM) to confirm EC₅₀/IC₅₀ consistency .

- Counter-screening : Test against related receptors (e.g., 5-HT₄ vs. 5-HT₃) to rule out non-specific binding .

- Structural analogs : Compare activity trends with derivatives (e.g., substituent effects on potency) .

Case Study : In RS 67333 (a structurally related agonist), pKi discrepancies were resolved by standardizing membrane preparation protocols across labs .

Q. What advanced techniques are recommended for analyzing degradation products of this compound under stressed conditions?

Methodological Answer: Employ forced degradation studies coupled with high-resolution analytics:

- LC-MS/MS : Identify hydrolytic (e.g., piperidine ring opening) or oxidative (e.g., chloropyridine → pyridine-N-oxide) products .

- Stability chambers : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .

- Kinetic modeling : Use Arrhenius equations to predict shelf-life at 25°C .

Key Findings :

Q. How can computational methods guide the design of this compound derivatives with improved pharmacokinetic properties?

Methodological Answer: Combine molecular docking and ADMET prediction tools:

- Docking (AutoDock Vina) : Screen derivatives against target proteins (e.g., hERG channels) to prioritize low-risk candidates .

- ADMET Predictions (SwissADME) : Optimize logP (<3), PSA (<90 Ų), and rule-of-five compliance .

- Metabolite prediction (Meteor Nexus) : Flag labile sites (e.g., N-dealkylation of piperidine) for structural hardening .

Example : E-4031 (a hERG blocker) was redesigned by replacing a sulfonamide group with ether linkages, reducing cardiotoxicity .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Adopt OSHA and GHS guidelines:

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles (prevents H319 eye irritation) .

- Ventilation : Use fume hoods for synthesis/purification steps to avoid H335 respiratory irritation .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste contractors .

Emergency Response :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.